N-(4-cyclohexylphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide
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Overview
Description
N-(4-cyclohexylphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide is an organic compound characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further connected to a sulfanyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyclohexylphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-cyclohexylphenylamine with 3-methylbenzenethiol in the presence of a suitable catalyst to form the intermediate compound.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride under controlled conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyclohexylphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the acetamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Corresponding substituted products depending on the nucleophile used
Scientific Research Applications
N-(4-cyclohexylphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-cyclohexylphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structural features allow it to bind to these targets, thereby influencing their activity and resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyclohexylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
- N-(4-cyclohexylphenyl)-2-[(3-chlorophenyl)sulfanyl]acetamide
- N-(4-cyclohexylphenyl)-2-[(3-fluorophenyl)sulfanyl]acetamide
Uniqueness
N-(4-cyclohexylphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can lead to differences in reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-cyclohexylphenyl)-2-(3-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NOS/c1-16-6-5-9-20(14-16)24-15-21(23)22-19-12-10-18(11-13-19)17-7-3-2-4-8-17/h5-6,9-14,17H,2-4,7-8,15H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCRTXLWAMXTBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCC(=O)NC2=CC=C(C=C2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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